molecular formula C19H21N3O3S2 B2682396 (E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide CAS No. 201989-98-2

(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide

Cat. No. B2682396
CAS RN: 201989-98-2
M. Wt: 403.52
InChI Key: JGYHVXGJWNOCPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, the products formed, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves determining how the compound interacts with biological systems, the changes it induces, and the overall effects of these changes .

Safety and Hazards

Safety and hazard analysis involves determining the risks associated with handling and using the compound. This can include its toxicity, flammability, environmental impact, and precautions that should be taken when handling it .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could include exploring its potential applications in various fields like medicine, materials science, environmental science, etc .

properties

IUPAC Name

N-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-15-7-9-17(10-8-15)27(23,24)21-18(16-5-3-2-4-6-16)20-19(26)22-11-13-25-14-12-22/h2-10H,11-14H2,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYHVXGJWNOCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(phenyl(tosylimino)methyl)morpholine-4-carbothioamide

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